Octane

Description

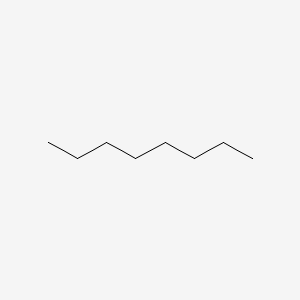

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMXDCGIABBOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18, Array | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9065-92-3 | |

| Record name | Polyoctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9065-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026882 | |

| Record name | Octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Produces irritating vapor., Gas or Vapor; Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

258.1 °F at 760 mmHg (USCG, 1999), 125.62 °C, 125.00 to 126.00 °C. @ 760.00 mm Hg, 126 °C, 258 °F | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

56 °F (USCG, 1999), 56 °F (13 °C) (Closed cup), 72 °F (22 °C) (Open cup), 13 °C c.c., 56 °F | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7e-05 % at 77 °F (NIOSH, 2023), In water, 0.66 mg/L at 25 °C, Soluble in ethyl ether; miscible with ethanol, acetone, benzene, Miscible with benzene, petroleum ether, gasoline; soluble in ether; slightly soluble in alcohol, 0.00066 mg/mL, Solubility in water: none, (77 °F): 0.00007% | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.703 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6986 g/cu cm at 25 °C, Relative density (water = 1): 0.70, 0.7, 0.70 | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.86 (Air= 1), Relative vapor density (air = 1): 3.94 | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg (NIOSH, 2023), 14.1 [mmHg], 14.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Clear liquid | |

CAS No. |

111-65-9, 31372-91-5 | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | octane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1RV0B2FJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RG802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-70.2 °F (USCG, 1999), -56.73 °C, -56.8 °C, -70 °F | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of n-Octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of n-octane (C₈H₁₈), a straight-chain alkane that serves as a fundamental component in fuel and as a nonpolar solvent in various industrial and pharmaceutical applications. This document outlines key quantitative data, details the experimental protocols for their determination, and illustrates the relationships between these properties.

Core Physicochemical Data

n-Octane is a colorless, volatile liquid with a characteristic gasoline-like odor.[1] Its physical and chemical behaviors are dictated by its molecular structure—an unbranched chain of eight carbon atoms saturated with hydrogen. The primary intermolecular attractions are weak van der Waals dispersion forces, which increase with molecular size and surface area. These forces govern its physical state, volatility, and solvency.

Quantitative Properties Summary

The following tables summarize the key physicochemical properties of n-octane.

Table 1: General and Physical Properties of n-Octane

| Property | Value | Units |

| Molecular Formula | C₈H₁₈ | - |

| Molar Mass | 114.23 | g/mol [2] |

| Boiling Point (at 1 atm) | 125.6 | °C[3] |

| Melting Point | -56.8 | °C[3] |

| Density (at 20°C) | 0.703 | g/cm³[4] |

| Refractive Index (n₂₀/D) | 1.398 | -[5][6] |

| Surface Tension (at 20°C) | 21.62 | mN/m[7] |

| Dynamic Viscosity (at 20°C) | 0.542 | mPa·s[8] |

Table 2: Thermodynamic and Safety Properties of n-Octane

| Property | Value | Units |

| Vapor Pressure (at 20°C) | 1.47 (11 mmHg) | kPa[2][5] |

| Heat of Vaporization (at 25°C) | 41.49 | kJ/mol[1] |

| Heat of Combustion | -5445.3 | kJ/mol[3] |

| Flash Point (Closed Cup) | 13 | °C[3][9] |

| Autoignition Temperature | 206 - 220 | °C[3][4][9] |

| Upper Explosive Limit | 6.5 | % by volume in air[3][9] |

| Lower Explosive Limit | 1.0 | % by volume in air[3][9] |

Table 3: Solubility Data for n-Octane

| Solvent | Solubility | Notes |

| Water | Insoluble (0.0007 g/L at 20°C) | n-Octane is nonpolar and hydrophobic.[10][11] |

| Ethanol, Ether, Benzene, Acetone | Soluble / Miscible | Soluble in most non-polar organic solvents.[2][3] |

Visualized Relationships and Workflows

Understanding the interplay between molecular characteristics and macroscopic properties is crucial. The following diagrams, rendered using Graphviz, illustrate these relationships and a typical experimental workflow.

Caption: Logical relationships between molecular structure and key physicochemical properties of n-octane.

Caption: Generalized experimental workflow for determining boiling range via ASTM D86.

Experimental Protocols

The determination of physicochemical properties relies on standardized, reproducible methods. The American Society for Testing and Materials (ASTM) provides several key protocols applicable to n-octane and other petroleum products.

Boiling Point and Distillation Range (ASTM D86)

This test method determines the boiling range characteristics of petroleum products by performing a single batch distillation.[12]

-

Principle: A 100 mL sample is distilled under atmospheric pressure at a uniform rate. The vapor temperatures are recorded as the distillation progresses, and the volume of condensed distillate is measured.[12]

-

Apparatus: The apparatus consists of a distillation flask, a condenser and cooling bath, a flask heater, a temperature measuring device, and a graduated receiving cylinder.[13]

-

Procedure:

-

Sample Preparation: The sample is cooled to a specified temperature (typically between 10-15°C) and 100 mL is measured into the distillation flask.

-

Apparatus Assembly: The flask is placed on the heater, and the vapor tube is connected to the condenser. The temperature sensor is positioned correctly in the neck of the flask. The receiving cylinder is placed at the outlet of the condenser.

-

Distillation: Heat is applied to the flask at a controlled rate so that the first drop of condensate falls from the condenser within 5 to 10 minutes. This temperature is recorded as the Initial Boiling Point (IBP).[12]

-

Data Collection: The distillation is continued at a rate of 4 to 5 mL per minute. The vapor temperature is recorded as each 10% volume increment is collected in the receiving cylinder.[12]

-

Endpoint: The distillation is stopped, and the Final Boiling Point (FBP) is recorded, which is the maximum temperature reached as the last of the liquid evaporates from the bottom of the flask.[12]

-

Analysis: The collected data of temperature versus recovered volume is used to generate a distillation curve, which characterizes the volatility of the sample.

-

Density (ASTM D4052)

This method covers the determination of density in petroleum distillates using a digital density meter.

-

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency is directly related to the density of the sample.[14]

-

Apparatus: A digital density meter equipped with a temperature-controlled oscillating U-tube cell.

-

Procedure:

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and high-purity water.

-

Sample Injection: The n-octane sample, free of air bubbles, is introduced into the measurement cell using a syringe or automated sampler.

-

Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the specified test temperature (e.g., 20°C).

-

Measurement: The instrument measures the oscillation period and calculates the density. The reading is considered stable when consecutive measurements are consistent within the instrument's specified tolerance.

-

Cleaning: The cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.

-

Kinematic and Dynamic Viscosity (ASTM D445)

This test method specifies the procedure for determining the kinematic viscosity of liquid petroleum products.

-

Principle: The method involves measuring the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated glass viscometer at a precisely controlled temperature.[4][15]

-

Apparatus: A calibrated glass capillary viscometer (e.g., Cannon-Fenske type), a constant-temperature bath, and a timing device.

-

Procedure:

-

Temperature Control: The viscometer containing the sample is placed in a constant-temperature bath until it reaches the test temperature.

-

Flow Measurement: The sample is drawn up into the viscometer tube by suction to a point above the upper timing mark.

-

Timing: The time taken for the liquid meniscus to pass from the upper timing mark to the lower timing mark is accurately measured.

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[7]

-

Dynamic Viscosity: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.[4]

-

Vapor Pressure (ASTM D323 - Reid Method)

This method is used to determine the vapor pressure of volatile petroleum products.

-

Principle: A chilled, air-saturated sample is introduced into a vapor pressure apparatus consisting of a liquid chamber and a vapor chamber. The apparatus is heated in a water bath to 37.8°C (100°F), and the resulting pressure is measured.[6]

-

Apparatus: The Reid vapor pressure apparatus, consisting of a liquid chamber, a vapor chamber, a pressure gauge, and a water bath.

-

Procedure:

-

Sample Preparation: The liquid chamber is filled with the chilled n-octane sample.

-

Apparatus Assembly: The vapor chamber is coupled to the liquid chamber.

-

Heating and Equilibration: The assembled apparatus is immersed in a water bath maintained at 37.8°C and agitated until a constant pressure is observed on the gauge.

-

Reading: The final, stable pressure reading is recorded as the Reid Vapor Pressure (RVP). It is an absolute pressure, as the initial atmospheric pressure in the vapor chamber is counteracted.[16]

-

References

- 1. fluidlife.com [fluidlife.com]

- 2. ASTM D323 - eralytics [eralytics.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 6. Reid vapor pressure - Wikipedia [en.wikipedia.org]

- 7. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. homework.study.com [homework.study.com]

- 9. store.astm.org [store.astm.org]

- 10. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 11. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 12. scribd.com [scribd.com]

- 13. nazhco.com [nazhco.com]

- 14. ASTM D4052 - eralytics [eralytics.com]

- 15. nazhco.com [nazhco.com]

- 16. standards.iteh.ai [standards.iteh.ai]

An In-depth Technical Guide to the Structural Isomers of Octane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane (B31449), a hydrocarbon with the chemical formula C8H18, is a fundamental component of gasoline and a vital reference in the fuel industry.[1] Beyond its role as a fuel constituent, the nuanced world of its structural isomers offers a compelling case study in the relationship between molecular architecture and physicochemical properties. Structural isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[2] this compound has 18 structural isomers, each exhibiting unique physical and chemical characteristics that are of significant interest in various scientific disciplines, including materials science, toxicology, and as reference compounds in analytical chemistry.[3][4] This guide provides a comprehensive overview of the structural isomers of this compound, their key physical properties, the experimental methods used to determine these properties, and a visual representation of their structural classifications.

Physicochemical Properties of this compound Isomers

The arrangement of carbon atoms in the 18 structural isomers of this compound significantly influences their physical properties. Generally, increased branching leads to a more compact, spherical shape, which in turn affects intermolecular forces (van der Waals forces). More compact molecules have smaller surface areas, leading to weaker intermolecular attractions. This trend typically results in lower boiling points and melting points compared to the straight-chain isomer, n-octane. However, highly symmetrical isomers can pack more efficiently into a crystal lattice, sometimes leading to higher melting points.

The this compound rating, a measure of a fuel's resistance to knocking or pre-ignition in an internal combustion engine, is critically dependent on the isomer's structure. Highly branched isomers tend to have higher this compound ratings, making them desirable components of gasoline.[1]

Table 1: Boiling Point, Melting Point, and Density of this compound Isomers

| Isomer Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Octane | 125.7 | -56.8 | 0.703 |

| 2-Methylheptane | 117.6 | -109.0 | 0.698 |

| 3-Methylheptane | 118.9 | -120.5 | 0.705 |

| 4-Methylheptane | 117.7 | -121.2 | 0.704 |

| 3-Ethylhexane | 118.6 | -118.8 | 0.713 |

| 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 |

| 2,3-Dimethylhexane | 115.6 | -110 | 0.719[5] |

| 2,4-Dimethylhexane | 109.4 | -120.8 | 0.701 |

| 2,5-Dimethylhexane | 109.1 | -91.2 | 0.694[4] |

| 3,3-Dimethylhexane | 112.0 | -126.1[5] | 0.709 |

| 3,4-Dimethylhexane | 117.7 | -91.46 (estimate)[6] | 0.720 |

| 3-Ethyl-2-methylpentane | 115.6 | -114.95[7] | 0.718 |

| 3-Ethyl-3-methylpentane | 118.3 | -90.9 | 0.726 |

| 2,2,3-Trimethylpentane | 109.8 | -112.3[7] | 0.716 |

| 2,2,4-Trimethylpentane (Iso-octane) | 99.2 | -107.4 | 0.692 |

| 2,3,3-Trimethylpentane | 114.7 | -100.7 | 0.726 |

| 2,3,4-Trimethylpentane | 113.5 | -109.4 | 0.719 |

| 2,2,3,3-Tetramethylbutane | 106.3 | 100.7 | Solid at 20°C |

Table 2: this compound Ratings of Select this compound Isomers

| Isomer Name | Research this compound Number (RON) | Motor this compound Number (MON) |

| n-Octane | -19 | -17 |

| 2-Methylheptane | 23 | 23 |

| 3-Methylheptane | 35 | 31 |

| 4-Methylheptane | 26 | 28 |

| 3-Ethylhexane | 31 | N/A |

| 2,2-Dimethylhexane | 74 | 75 |

| 2,3-Dimethylhexane | 89 | 80 |

| 2,4-Dimethylhexane | 65 | 60 |

| 2,5-Dimethylhexane | 56 | 56 |

| 3,3-Dimethylhexane | 76 | 72 |

| 3,4-Dimethylhexane | 80 | 76 |

| 3-Ethyl-2-methylpentane | 85 | N/A |

| 3-Ethyl-3-methylpentane | 85 | N/A |

| 2,2,3-Trimethylpentane | 112 | 99 |

| 2,2,4-Trimethylpentane (Iso-octane) | 100 | 100 |

| 2,3,3-Trimethylpentane | 112 | 99 |

| 2,3,4-Trimethylpentane | 103 | 92 |

| 2,2,3,3-Tetramethylbutane | >100 | >100 |

Classification of this compound Isomers

The 18 structural isomers of this compound can be systematically classified based on the structure of their carbon backbone. This classification helps in understanding the relationship between structure and properties. The primary classification divides them into a straight-chain alkane and various branched alkanes. The branched alkanes can be further categorized by the number and type of substituent groups (methyl, ethyl).

References

- 1. The this compound Molecule -- Chemical and Physical Properties [worldofmolecules.com]

- 2. webqc.org [webqc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3,3-Dimethylhexane - Wikipedia [en.wikipedia.org]

- 6. 3,4-DIMETHYLHEXANE CAS#: 583-48-2 [m.chemicalbook.com]

- 7. 3-ETHYL-2-METHYLPENTANE CAS#: 609-26-7 [m.chemicalbook.com]

Octane's Crucial Role in Gasoline and Petroleum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane (B31449), a hydrocarbon with the chemical formula C8H18, is a fundamental component of gasoline and a key product of petroleum refining.[1][2] Its significance in the context of internal combustion engines is paramount, primarily due to its anti-knock properties, which are quantified by the this compound rating. This technical guide provides an in-depth exploration of this compound's chemical and physical properties, its function in gasoline, the analytical methods for its characterization, and the refining processes for its production. The information is tailored for a scientific audience, with a focus on quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Physicochemical Properties of this compound Isomers

This compound exists as 18 structural isomers, each with unique physical and chemical properties.[3] The degree of branching in the carbon chain significantly influences these properties, most notably the this compound rating. For the purpose of this guide, we will focus on the two most critical isomers in the context of gasoline performance: n-octane and iso-octane (2,2,4-trimethylpentane).

Table 1: Physicochemical Properties of n-Octane and Iso-octane

| Property | n-Octane | Iso-octane (2,2,4-Trimethylpentane) |

| Chemical Formula | C₈H₁₈ | C₈H₁₈ |

| Molar Mass | 114.23 g/mol | 114.23 g/mol |

| Density at 20°C | 0.703 g/cm³ | 0.692 g/cm³[4] |

| Boiling Point | 125.7 °C | 99.2 °C[4] |

| Melting Point | -57.4 °C | -107.4 °C[4] |

| Flash Point | 13 °C | -12 °C[1] |

| Autoignition Temperature | 220 °C | 417 °C |

| Research this compound Number (RON) | -20 | 100 |

| Motor this compound Number (MON) | -17 | 100 |

| Solubility in Water | Insoluble | Insoluble[4] |

Data compiled from various sources.

This compound as a Component of Gasoline

Gasoline is a complex mixture of hydrocarbons, typically containing between 4 and 12 carbon atoms per molecule.[5] This blend includes paraffins (alkanes), naphthenes (cycloalkanes), and aromatics.[5] this compound and its isomers are a significant fraction of the alkane group. The composition of gasoline is carefully controlled to meet specific performance standards, with the this compound rating being one of the most critical.

Table 2: Typical Hydrocarbon Composition of Gasoline by Volume

| Hydrocarbon Type | Regular Gasoline (%) | Premium Gasoline (%) |

| Iso-paraffins (including iso-octane) | 30 - 50 | 40 - 60 |

| Aromatics | 20 - 40 | 25 - 45 |

| Olefins | 5 - 15 | 5 - 15 |

| n-Paraffins (including n-octane) | 10 - 20 | 5 - 15 |

| Naphthenes | 5 - 10 | 5 - 10 |

Note: These are approximate ranges and can vary depending on the crude oil source, refining processes, and regional regulations.[6]

The this compound rating of gasoline is a measure of its resistance to autoignition, or "knocking," in an internal combustion engine.[7] Knocking is the premature detonation of the air-fuel mixture, which can lead to engine damage and reduced efficiency.[8] The this compound rating is determined by comparing the fuel's anti-knock performance to that of a mixture of iso-octane (this compound rating of 100) and n-heptane (this compound rating of 0).[9]

Experimental Protocols

Determination of this compound Number: RON and MON

The Research this compound Number (RON) and Motor this compound Number (MON) are the two primary measures of a fuel's anti-knock quality. They are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[10][11]

3.1.1. Research this compound Number (RON) - ASTM D2699

The RON test simulates low-speed, mild driving conditions.[12]

Methodology:

-

Engine Preparation: The CFR engine is calibrated and brought to standard operating conditions. Key parameters include an engine speed of 600 rpm and a specified intake air temperature.[10]

-

Reference Fuel Blends: Primary Reference Fuels (PRFs) are prepared by blending known volumes of iso-octane and n-heptane.

-

Sample Analysis: The gasoline sample is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.

-

Bracketing: Two PRF blends, one with a slightly higher and one with a slightly lower this compound number than the sample, are then run in the engine. The compression ratio is adjusted for each to achieve the same knock intensity as the sample.

-

Interpolation: The this compound number of the sample is determined by linear interpolation of the compression ratio values of the bracketing PRFs.

3.1.2. Motor this compound Number (MON) - ASTM D2700

The MON test simulates more severe, high-speed, and high-load conditions.[11]

Methodology:

-

Engine Preparation: The CFR engine is set to more stringent operating conditions than the RON test. This includes a higher engine speed of 900 rpm and a higher intake fuel-air mixture temperature.[4]

-

Reference Fuel Blends: As with the RON test, PRFs of iso-octane and n-heptane are used.

-

Sample Analysis and Bracketing: The procedure for running the sample and bracketing with PRFs is similar to the RON test, with the engine operating under the specified MON conditions.

-

Interpolation: The MON of the sample is calculated by interpolation based on the compression ratios of the bracketing PRFs.

Analysis of Gasoline Composition: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate and identify the individual hydrocarbon components in gasoline.

Methodology:

-

Sample Preparation: A small, precise volume of the gasoline sample is diluted with a solvent, such as pentane (B18724) or dichloromethane. An internal standard (a compound not typically found in gasoline) may be added for quantitative analysis.

-

Gas Chromatography (GC) Separation: The diluted sample is injected into the gas chromatograph. The GC column, typically a long, thin capillary tube coated with a stationary phase, separates the hydrocarbons based on their boiling points and affinity for the stationary phase. The oven temperature is programmed to increase over time to facilitate the elution of compounds with different volatilities.

-

Mass Spectrometry (MS) Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.

-

Quantification: The area under the peak for each compound in the chromatogram is proportional to its concentration in the sample. By using a calibration curve generated from standards of known concentrations, the amount of each component, including various this compound isomers, can be accurately quantified.

Petroleum Refining and this compound Production

Crude oil is a complex mixture of hydrocarbons that must be refined to produce usable products like gasoline.[5] Several key refining processes are employed to increase the yield and this compound number of gasoline components.

Table 3: Key Petroleum Refining Processes for this compound Enhancement

| Process | Description | Impact on this compound Number |

| Fractional Distillation | Separates crude oil into different fractions based on their boiling points. The naphtha fraction is the primary feedstock for gasoline. | Does not directly increase this compound number, but separates the necessary components. |

| Catalytic Cracking | Breaks down large, heavy hydrocarbon molecules into smaller, more valuable ones, including gasoline-range molecules. | Increases the overall yield of gasoline and produces some higher-octane branched and aromatic compounds. |

| Catalytic Reforming | Converts low-octane linear hydrocarbons (paraffins) and cycloalkanes (naphthenes) into high-octane aromatic compounds. | Significantly increases the this compound number of the gasoline blend. |

| Alkylation | Combines small hydrocarbon molecules (olefins and isoparaffins) to produce larger, highly branched, high-octane molecules (alkylate). | Produces a very high-octane blending component for gasoline. |

| Isomerization | Converts straight-chain paraffins into their higher-octane branched isomers. | Increases the this compound number of light gasoline fractions. |

Visualizing Key Pathways and Processes

This compound Rating Determination Workflow

Caption: Workflow for RON and MON determination.

Petroleum Refining for High-Octane Gasoline

Caption: Petroleum refining processes for producing high-octane gasoline.

Simplified this compound Combustion Pathway

Caption: Simplified chemical kinetic pathway of this compound combustion.

Conclusion

This compound, particularly its branched isomers like iso-octane, is a cornerstone of modern transportation fuels. Its resistance to autoignition, as measured by the this compound rating, is a critical parameter for engine performance and longevity. The production of high-octane gasoline is a sophisticated process involving multiple stages of petroleum refining, each designed to manipulate the molecular structure of hydrocarbons to enhance their combustion properties. The analytical techniques of RON/MON testing and GC-MS are essential for ensuring the quality and composition of gasoline. A thorough understanding of the chemistry and engineering principles behind this compound and its role in fuel is vital for researchers and scientists working in the fields of energy, materials science, and engine technology.

References

- 1. researchgate.net [researchgate.net]

- 2. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. ASTM D2700 MON Test Method [sh-sinpar.com]

- 4. Gasoline - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. This compound rating - Wikipedia [en.wikipedia.org]

- 7. What’s the difference between premium-grade and regular gasoline? | MIT School of Engineering [engineering.mit.edu]

- 8. britannica.com [britannica.com]

- 9. ASTM D2699 - eralytics [eralytics.com]

- 10. ASTM D2700 - eralytics [eralytics.com]

- 11. matestlabs.com [matestlabs.com]

- 12. whitman.edu [whitman.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Formula and Molecular Structure of Octane (B31449)

This technical guide provides a comprehensive overview of the chemical formula, molecular structure, and physicochemical properties of this compound. It includes a detailed discussion of its various isomers, experimental protocols for structural determination, and quantitative data presented for comparative analysis.

Chemical Formula and General Characteristics

This compound is a saturated hydrocarbon belonging to the alkane family, characterized by the general chemical formula CnH2n+2.[1] For this compound, with eight carbon atoms, the specific chemical formula is C8H18 .[2][3] The condensed structural formula for its linear isomer, normal this compound (n-octane), is CH3(CH2)6CH3.[4][5]

This compound is a volatile, flammable, and colorless liquid at standard temperature and pressure, possessing a characteristic gasoline-like odor.[4][6] It is a nonpolar molecule, making it insoluble in water but soluble in nonpolar organic solvents.[6][7][8] As a component of gasoline, its properties and isomeric forms are critical in determining fuel quality and engine performance.[2][7]

Molecular Structure and Isomerism

The molecular structure of alkanes is defined by single covalent bonds between carbon atoms (C-C) and between carbon and hydrogen atoms (C-H).[8] In this compound, each carbon atom is sp³-hybridized, forming four sigma bonds.[1] This hybridization results in a tetrahedral geometry around each carbon atom, with bond angles of approximately 109.5°.[9] The typical C-C bond length in alkanes is 1.54 Å (1.54 × 10⁻¹⁰ m), and the C-H bond length is 1.09 Å (1.09 × 10⁻¹⁰ m).[1]

Isomers of this compound

This compound exhibits extensive structural isomerism, where molecules share the same chemical formula (C8H18) but differ in the arrangement and branching of the carbon chain.[10] There are 18 structural isomers of this compound.[3][11] These isomers possess distinct physical and chemical properties.[10] One of the most significant isomers is 2,2,4-trimethylpentane, commonly known as iso-octane, which serves as the 100-point reference on the this compound rating scale for gasoline due to its excellent anti-knock properties.[4][12]

The 18 structural isomers of this compound are:

-

n-Octane

-

2-Methylheptane

-

3-Methylheptane (chiral)

-

4-Methylheptane

-

3-Ethylhexane

-

2,2-Dimethylhexane

-

2,3-Dimethylhexane (chiral)

-

2,4-Dimethylhexane (chiral)

-

2,5-Dimethylhexane

-

3,3-Dimethylhexane

-

3,4-Dimethylhexane (chiral and meso forms)

-

3-Ethyl-2-methylpentane

-

3-Ethyl-3-methylpentane

-

2,2,3-Trimethylpentane (chiral)

-

2,2,4-Trimethylpentane (iso-octane)

-

2,3,3-Trimethylpentane

-

2,3,4-Trimethylpentane

Quantitative Physicochemical Data

The following table summarizes key quantitative data for n-octane, the linear isomer.

| Property | Value | Units |

| Molecular Formula | C8H18 | - |

| Molar Mass | 114.23 | g·mol⁻¹ |

| Appearance | Colorless liquid | - |

| Density | 0.703 | g/cm³ |

| Melting Point | -57.1 to -56.6 | °C |

| Boiling Point | 125.1 to 126.1 | °C |

| Solubility in Water | 0.07 (at 298 K) | mg/100g |

| log P (Octanol-Water Partition) | 5.18 | - |

| Vapor Pressure | 1.47 (at 20.0 °C) | kPa |

| Refractive Index (nD) | 1.397 | - |

(Data sourced from[4][5][6][7])

Experimental Protocols for Structural Determination

The determination of the molecular structure of this compound and its isomers relies on several key analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of molecules.

-

Methodology : A sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact. The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). For n-octane, the parent molecular ion peak is observed at m/z 114.[13] The fragmentation pattern, which involves the breaking of C-C bonds, provides information about the molecule's structure. For instance, the mass spectra of the 18 this compound isomers have been measured, and correlations between fragmentation patterns and molecular structure have been established.[14] Isomers with a tertiary butyl group show similar spectra, while others tend to dissociate at branched carbon atoms.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule.

-

Methodology : An infrared beam is passed through a sample. Molecules absorb IR radiation at specific frequencies corresponding to the vibrational frequencies of their bonds. For alkanes like this compound, the most characteristic absorptions are from C-H bond stretching, which appear in the 2850–3000 cm⁻¹ region.[8] While IR is excellent for identifying the presence of alkane functional groups, distinguishing between complex isomers may require more advanced analysis or combination with other techniques. Gas-phase IR spectra for various hydrocarbons, including this compound isomers, are available in databases like that of the Pacific Northwest National Laboratory (PNNL).[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Methodology : The sample is placed in a strong magnetic field and irradiated with radio waves. ¹H NMR provides information on the different chemical environments of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For n-octane, the ¹H NMR spectrum would show distinct signals for the methyl (CH3) and methylene (B1212753) (CH2) protons, with integration values proportional to the number of protons of each type. The chemical shifts and splitting patterns (spin-spin coupling) in both ¹H and ¹³C NMR spectra allow for the unambiguous determination of the connectivity of atoms, making it a powerful tool for distinguishing between the various isomers of this compound.[17]

Gas Chromatography (GC)

GC is a technique used to separate and analyze volatile compounds.

-

Methodology : A sample is vaporized and injected into the head of a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase of the column. The retention time—the time it takes for a compound to travel through the column—is a characteristic property that can be used for identification. GC is often coupled with a mass spectrometer (GC-MS), allowing for the separation of a mixture of this compound isomers followed by their individual structural identification by mass spectrometry.[18]

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the general chemical formula of this compound and its classes of structural isomers.